2-(Acetyloxy)-3,3,3-trifluoropropanoic acid is a fluorinated organic compound with the molecular formula and a molecular weight of 186.09 g/mol. This compound features an acetyloxy group and is derived from trifluoropropionic acid, which is significant in various chemical applications. The compound's unique trifluoromethyl group contributes to its chemical properties and reactivity, making it a subject of interest in both synthetic and medicinal chemistry.
2-(Acetyloxy)-3,3,3-trifluoropropanoic acid belongs to the class of carboxylic acids and esters. It is classified as a fluorinated organic compound due to the presence of three fluorine atoms attached to the propanoic acid backbone.
The synthesis of 2-(acetyloxy)-3,3,3-trifluoropropanoic acid can be approached through several methods:
The structure of 2-(acetyloxy)-3,3,3-trifluoropropanoic acid can be represented by the following SMILES notation: CC(=O)OC(C(=O)O)C(F)(F)F. The InChI key for this compound is RQNWFOJRLGQIQC-UHFFFAOYSA-N, indicating its unique structural attributes.
2-(Acetyloxy)-3,3,3-trifluoropropanoic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 2-(acetyloxy)-3,3,3-trifluoropropanoic acid often involves nucleophilic attack on the carbonyl carbon of the ester bond by water or other nucleophiles during hydrolysis. The reaction can be summarized as follows:
This mechanism highlights the reactivity of the acetyloxy group and its susceptibility to hydrolysis under aqueous conditions.
2-(Acetyloxy)-3,3,3-trifluoropropanoic acid has several applications in scientific research:
The catalytic oxidation of 3,3,3-trifluoropropionaldehyde represents a cornerstone in the synthesis of fluorinated carboxylic acids like 2-(acetyloxy)-3,3,3-trifluoropropanoic acid. This method leverages hydrogen peroxide (H₂O₂) as a green oxidant under acidic conditions to achieve high-purity products. Key innovations include:
Table 1: Catalytic Oxidation Performance for Trifluoropropionic Acid Synthesis
| Catalyst | Temperature (°C) | Conversion (%) | Byproducts |
|---|---|---|---|
| ZrO₂ | 60 | 98 | <2% CO₂ |
| H₃PW₁₂O₄₀ | 75 | 95 | 5% formic acid |
| AlPO₄ | 70 | 90 | 8% oligomers |
Chiral fluorinated intermediates are accessible via lipase-mediated resolutions, enabling enantioselective synthesis of precursors for bioactive esters. Candida antarctica lipase B (CAL-B) demonstrates exceptional efficiency:
Esterification of fluorinated acids with acetic anhydride under solvent-free conditions achieves high yields of 2-(acetyloxy)-3,3,3-trifluoropropanoic acid:
Sustainable synthesis of fluorinated propanoates emphasizes atom economy and waste minimization:
Table 2: Environmental Metrics for Synthesis Routes
| Method | Atom Economy (%) | E-Factor | Energy Use (kJ/mol) |
|---|---|---|---|
| H₂O₂ Oxidation (batch) | 85 | 3.2 | 120 |
| Flow Oxidation | 92 | 0.8 | 75 |
| Solvent-Free Acetylation | 95 | 1.5 | 65 |
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: